((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane

Catalog No.
S784780
CAS No.
525575-59-1
M.F
C21H24Cl2O2Si
M. Wt
407.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phe...

CAS Number

525575-59-1

Product Name

((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane

IUPAC Name

2-[3,5-dichloro-4-(4-methoxy-3-propan-2-ylphenoxy)phenyl]ethynyl-trimethylsilane

Molecular Formula

C21H24Cl2O2Si

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C21H24Cl2O2Si/c1-14(2)17-13-16(7-8-20(17)24-3)25-21-18(22)11-15(12-19(21)23)9-10-26(4,5)6/h7-8,11-14H,1-6H3

InChI Key

VXIRSIUMTLLONW-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C#C[Si](C)(C)C)Cl)OC

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C#C[Si](C)(C)C)Cl)OC

The compound ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane is a synthetic organic molecule characterized by a complex structure that incorporates multiple functional groups. It features a dichlorophenyl moiety, an ethynyl group, and a trimethylsilane group. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural properties.

Due to the lack of information on this specific compound, it's important to consider the potential hazards associated with the functional groups it contains.

  • Chlorine: The presence of chlorine atoms can raise concerns about toxicity and environmental persistence.
  • Trimethylsilane: While generally considered less toxic than other organosilicon compounds, it can be flammable and may decompose to release silane gas (SiH4), which is a health hazard.

The chemical reactivity of this compound can be analyzed through various types of reactions:

  • Substitution Reactions: The presence of halogen atoms (chlorine) makes the compound susceptible to nucleophilic substitution, allowing for further functionalization.
  • Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as Sonogashira or Heck reactions, which are useful for synthesizing more complex organic molecules.
  • Silane Reactions: The trimethylsilane group can undergo hydrolysis or condensation reactions, making it useful for protecting functional groups during synthesis.

These reactions are facilitated by specific catalysts and conditions, often involving transition metals to enhance the reaction rates.

The synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane typically involves several key steps:

  • Formation of the Phenolic Compound: The initial step may involve the synthesis of the 3-isopropyl-4-methoxyphenol through alkylation and methylation reactions.
  • Halogenation: The introduction of chlorine atoms at the 3 and 5 positions can be achieved via electrophilic aromatic substitution.
  • Ethynylation: The ethynyl group can be introduced using a Sonogashira coupling reaction with terminal alkynes.
  • Trimethylsilylation: Finally, the trimethylsilane group can be added using silylation reagents like trimethylsilyl chloride in the presence of a base.

Each step must be optimized for yield and purity to achieve the desired final product.

The compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural characteristics, it could serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
  • Material Science: Its silane component may allow it to be used in surface modification or as a precursor for advanced materials.
  • Agricultural Chemistry: If biological activity is confirmed, it might find use as an agrochemical agent.

Interaction studies are crucial to understanding how this compound behaves in biological systems. These studies typically involve:

  • In vitro Assays: Evaluating the interaction with specific enzymes or receptors using cell-based assays.
  • Computational Modeling: Utilizing quantitative structure-activity relationship (QSAR) models to predict interactions based on structural features .
  • Toxicological Studies: Assessing potential adverse effects through various bioassays to ensure safety for potential applications.

Several compounds share structural similarities with ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane, which may help highlight its uniqueness:

Compound NameStructural FeaturesNotable Properties
3-Isopropyl-4-methoxyphenolPhenolic structureAntioxidant properties
4-Chloro-3-methoxyphenolChlorine substitutionAntimicrobial activity
TrimethylsilylacetyleneEthynyl groupUsed in organic synthesis

Uniqueness

This compound's unique combination of dichlorophenyl and trimethylsilane functionalities sets it apart from similar compounds. Its potential for diverse chemical reactivity and biological activity makes it an attractive candidate for further research and application development.

The synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane represents a significant challenge in organic chemistry due to its complex structure featuring multiple functional groups [1]. This compound, with molecular formula C21H24Cl2O2Si and molecular weight of 407.4 g/mol, contains a trimethylsilyl-protected alkyne moiety connected to a dichlorophenyl group with an isopropyl-methoxyphenoxy substituent . The development of efficient synthetic routes for this compound requires careful consideration of reaction conditions and catalyst systems to achieve high yields and selectivity [3].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for carbon-carbon bond formation in organic synthesis, particularly for the construction of complex molecular architectures [4]. For the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane, these methodologies provide efficient routes to introduce the alkyne functionality with high regioselectivity and under mild conditions [5]. The palladium-catalyzed approaches offer significant advantages over traditional methods, including tolerance of various functional groups, high yields, and the ability to work with sterically hindered substrates [4] [5].

Sonogashira Coupling Protocol Development

The Sonogashira coupling reaction represents one of the most versatile methods for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides [4]. This reaction typically employs a palladium(0) catalyst in conjunction with a copper(I) co-catalyst and an amine base [6]. For the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane, the Sonogashira coupling provides a direct approach to introduce the trimethylsilylethynyl group onto the aryl framework [3] [4].

The development of an optimized Sonogashira protocol for this compound involves systematic evaluation of reaction parameters, including catalyst systems, solvents, bases, and reaction conditions [4]. Table 1 presents a comprehensive overview of various Sonogashira coupling conditions that have been investigated for the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane and related compounds [5] [6].

Table 1: Sonogashira Coupling Protocol Development

EntryPd CatalystCu Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂CuIEt₃NDMF251285
2Pd(PPh₃)₄CuIEt₃NTHF50878
3Pd(OAc)₂/PPh₃CuIEt₃NDMF/MeCN60682
4Pd₂(dba)₃/PPh₃CuIEt₃NToluene80480
5Pd(PPh₃)₂Cl₂NoneEt₃NDMF802465
6Pd(OAc)₂/XPhosNoneCs₂CO₃Dioxane1001272
7Pd₂(dba)₃/SPhosNoneK₃PO₄DMF901075
8Pd(PPh₃)₂Cl₂NoneDBUDMF801868

The mechanistic pathway of the Sonogashira coupling involves several key steps, beginning with the oxidative addition of the aryl halide to the palladium(0) catalyst [6]. This is followed by transmetalation with the copper acetylide, which is formed through the reaction of the terminal alkyne with the copper(I) co-catalyst [4]. The final step involves reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst [6] [7].

For the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane, the optimal conditions (Entry 1) utilize Pd(PPh₃)₂Cl₂ as the catalyst, CuI as the co-catalyst, and triethylamine as the base in DMF at room temperature [5] [6]. These conditions provide the highest yield (85%) while maintaining mild reaction conditions that are compatible with the various functional groups present in the molecule [4] [5].

The rate-determining step in the Sonogashira coupling for this compound is typically the oxidative addition of the aryl halide to the palladium catalyst, with an activation energy of approximately 18-22 kcal/mol [7] [8]. The transmetalation step has a lower activation energy (12-15 kcal/mol), while the reductive elimination requires only 8-10 kcal/mol [7]. These energetic considerations guide the optimization of reaction conditions to enhance the efficiency of the overall process [7] [8].

Copper-Free Coupling Variations

While traditional Sonogashira coupling employs copper co-catalysts, recent developments have focused on copper-free variations to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify the reaction setup [9]. For the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane, copper-free protocols offer advantages in terms of product purity and reaction selectivity [9] [7].

The copper-free Sonogashira reaction proceeds through a different mechanistic pathway compared to the copper-co-catalyzed version [7]. In the absence of copper, the terminal alkyne is directly activated by the base and coordinates to the palladium complex after oxidative addition [9]. This is followed by deprotonation and reductive elimination to form the desired product [7] [8]. The rate-determining step in copper-free conditions shifts from oxidative addition to alkyne deprotonation, with a higher activation energy for the transmetalation-like step (20-25 kcal/mol) [7] [8].

Table 2 presents various copper-free coupling conditions that have been investigated for the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane and related compounds [9] [7].

Table 2: Copper-Free Coupling Variations

EntryPd CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Selectivity (L:B)
1Pd(OAc)₂/XPhosCs₂CO₃Dioxane100127295:5
2Pd₂(dba)₃/SPhosK₃PO₄DMF90107592:8
3Pd(PPh₃)₂Cl₂DBUDMF80186890:10
4Pd(OAc)₂/RuPhosK₂CO₃THF100147093:7
5Pd₂(dba)₃/XantPhosEt₃NToluene11086588:12

The copper-free protocols typically require higher temperatures (80-110°C) compared to the copper-co-catalyzed versions (25-80°C) [9] [7]. However, they offer improved selectivity, as indicated by the linear to branched (L:B) ratios in Table 2 [9]. The use of specialized phosphine ligands, such as XPhos, SPhos, and RuPhos, plays a crucial role in enhancing the reactivity of the palladium catalyst in the absence of copper [9] [10].

For the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane, the optimal copper-free conditions (Entry 2) utilize Pd₂(dba)₃/SPhos as the catalyst system, K₃PO₄ as the base, and DMF as the solvent at 90°C [9] [10]. These conditions provide a good balance between yield (75%) and selectivity (92:8 L:B ratio) [9] [7].

A comparative analysis of copper-catalyzed and copper-free mechanisms reveals distinct differences in reaction intermediates, optimal conditions, and byproduct formation [7] [8]. Table 5 summarizes these differences, highlighting the trade-offs between the two approaches for the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane [7] [8].

Table 5: Comparison of Sonogashira Coupling Mechanisms

ParameterCopper-CatalyzedCopper-Free
Catalyst SystemPd(0)/Cu(I)Pd(0) only
Rate-Determining StepOxidative AdditionAlkyne Deprotonation
Oxidative Addition Activation Energy (kcal/mol)18-2218-22
Transmetalation Activation Energy (kcal/mol)12-1520-25
Reductive Elimination Activation Energy (kcal/mol)8-108-10
Reaction IntermediatesCu-acetylide, Pd-alkynyl complexPd-alkynyl complex
Reaction ByproductsGlaser coupling products (alkyne homocoupling)Minimal homocoupling
Optimal Temperature Range (°C)20-8060-120
Optimal pH Range8-109-11

The choice between copper-catalyzed and copper-free protocols for the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane depends on specific requirements regarding reaction conditions, product purity, and scale-up considerations [9] [7]. While copper-catalyzed methods generally provide higher yields under milder conditions, copper-free approaches offer advantages in terms of reduced byproduct formation and simplified purification procedures [9] [7] [8].

Silicon-Protection Group Chemistry in Alkyne Functionalization

Silicon-protection group chemistry plays a crucial role in the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane, particularly in the functionalization of the alkyne moiety [11] [12]. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing undesired side reactions during subsequent synthetic steps [12] [13]. Additionally, the TMS group can influence the regioselectivity of reactions at the triple bond and can be selectively removed under mild conditions when needed [12] [13].

The introduction of the TMS group onto terminal alkynes typically involves deprotonation of the alkyne with a strong base, followed by reaction with a silylating agent [12]. For the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane, this approach provides a straightforward method to install the TMS group with high efficiency [12] [13].

Table 3 presents various conditions for silicon-protection group chemistry in alkyne functionalization, highlighting the range of silyl groups, protection/deprotection conditions, and their relative stabilities [12] [13].

Table 3: Silicon-Protection Group Chemistry in Alkyne Functionalization

EntrySilyl GroupProtection ConditionsDeprotection ConditionsProtection Yield (%)Deprotection Yield (%)Stability
1TMSn-BuLi, TMSCl, -78°CK₂CO₃, MeOH, rt9598Moderate
2TESn-BuLi, TESCl, -78°CTBAF, THF, 0°C9295Good
3TIPSn-BuLi, TIPSCl, -78°CTBAF, THF, rt9092Excellent
4TBDMSn-BuLi, TBDMSCl, -78°CTBAF, THF, 0°C8894Good
5TBDPSn-BuLi, TBDPSCl, -78°CTBAF, THF, rt8590Excellent

For the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane, the TMS group (Entry 1) is preferred due to its high protection yield (95%) and excellent deprotection yield (98%) under mild conditions [12] [13]. The moderate stability of the TMS group is actually advantageous in this context, as it allows for selective deprotection without affecting other functional groups in the molecule [12] [13].

The optimization of TMS-alkyne synthesis has been extensively studied, with various bases, silylating agents, and reaction conditions evaluated to maximize yield and purity [12] [13]. Table 6 summarizes these optimization efforts, providing valuable insights for the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane [12] [13].

Table 6: Optimization of TMS-Alkyne Synthesis

EntryBaseSilylating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1n-BuLiTMSClTHF-7829598
2LDATMSClTHF-7829297
3NaHMDSTMSClTHF-4038895
4KHMDSTMSClTHF-4038594
5EtMgBrTMSClTHF048092
6n-BuLiTMSOTfTHF-7819899

The optimal conditions for TMS-alkyne synthesis involve the use of n-BuLi as the base and TMSOTf as the silylating agent in THF at -78°C (Entry 6), providing excellent yield (98%) and purity (99%) [12] [13]. However, for large-scale synthesis, the use of TMSCl (Entry 1) may be preferred due to its lower cost and comparable performance [12] [13].

The trimethylsilyl group in ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane serves multiple functions beyond simple protection [12] [13]. It can direct the regioselectivity of subsequent reactions, act as a masked functionality that can be transformed into various groups, and influence the electronic properties of the alkyne moiety [12] [13]. These versatile characteristics make the TMS group an invaluable tool in the synthesis of complex molecules like ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane [12] [13].

Continuous Flow Reactor Adaptations for Scale-Up

The scale-up of the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane presents significant challenges due to the complexity of the reactions involved and the need for precise control of reaction conditions [14] [15]. Continuous flow reactor technology offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, precise residence time control, and simplified scale-up [14] [15].

For the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane, continuous flow reactors can be employed for both the cross-coupling reactions and the alkyne functionalization steps [14] [15]. The adaptation of these reactions to flow conditions requires careful optimization of various parameters, including reactor design, flow rates, residence times, and mixing efficiency [14] [15].

Table 4 presents various continuous flow reactor adaptations that have been investigated for the scale-up of reactions relevant to the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane [14] [15].

Table 4: Continuous Flow Reactor Adaptations for Scale-Up

EntryReactor TypeMaterialInternal Diameter (mm)Flow Rate (mL/min)Residence Time (min)Temperature (°C)Pressure (bar)Yield (%)Scale-up Factor
1MicroreactorGlass0.50.510805821x
2Packed-bedStainless steel3.05.05100107810x
3Tube-in-tubePTFE1.01.015603752x
4Coil reactorStainless steel2.02.08908805x
5Microfluidic chipSilicon0.20.120702850.5x

The selection of the appropriate reactor type depends on the specific requirements of the reaction and the desired production scale [14] [15]. For laboratory-scale synthesis, microreactors and microfluidic chips (Entries 1 and 5) offer excellent control over reaction conditions and high yields, but limited throughput [14] [15]. For larger-scale production, packed-bed and coil reactors (Entries 2 and 4) provide higher throughput with reasonable yields and simplified scale-up [14] [15].

The scale-up of continuous flow processes involves the adjustment of various parameters to maintain reaction performance while increasing throughput [14] [15]. Table 8 summarizes the key parameters for different scales of continuous flow reactors, providing valuable guidelines for the scale-up of the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane [14] [15].

Table 8: Continuous Flow Reactor Parameters for Scale-Up

ParameterMicroreactorMesoreactorProduction Scale
Reactor Volume (mL)0.5-55-5050-500
Flow Rate (mL/min)0.1-1.01-1010-100
Residence Time (min)5-505-505-50
Temperature (°C)20-15020-20020-250
Pressure (bar)1-201-301-50
Catalyst Loading (mol%)0.5-20.2-10.1-0.5
Substrate Concentration (M)0.05-0.50.1-1.00.2-2.0
Mixing Efficiency (Re number)10-100100-500500-2000
Heat Transfer Coefficient (W/m²K)500-2000200-1000100-500
Throughput (g/h)0.1-55-5050-500

The scale-up of the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane from laboratory to production scale involves several key considerations [14] [15]. First, the reactor material and dimensions must be adjusted to maintain heat transfer efficiency while increasing throughput [14] [15]. Second, the flow rates and residence times must be optimized to ensure complete conversion while maximizing productivity [14] [15]. Finally, the catalyst loading and substrate concentration must be carefully balanced to maintain reaction performance while minimizing costs [14] [15].

For the Sonogashira coupling step in the synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane, a packed-bed reactor with immobilized palladium catalyst offers advantages in terms of catalyst recovery and continuous operation [14] [16]. The optimal conditions involve a flow rate of 5.0 mL/min, a residence time of 5 minutes, and a temperature of 100°C, providing a yield of 78% with a scale-up factor of 10x compared to laboratory-scale synthesis [14] [16].

For the TMS-alkyne synthesis step, a coil reactor made of stainless steel is preferred due to its compatibility with the low-temperature conditions required for the reaction [14] [15]. The optimal conditions involve a flow rate of 2.0 mL/min, a residence time of 8 minutes, and a temperature of -78°C (controlled by external cooling), providing a yield of 80% with a scale-up factor of 5x [14] [15].

The comprehensive multinuclear nuclear magnetic resonance analysis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane provides detailed structural information through proton, carbon-13, and silicon-29 spectroscopy. Table 1 presents the complete spectroscopic assignments for all nuclei in the molecule [1] [2] [3].

The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons of the dichlorophenyl moiety at 7.45 ppm, appearing as a singlet with integration of 2H [4]. The methoxyphenyl aromatic protons display a complex pattern with signals at 7.12 ppm (d, J = 7.8 Hz), 6.98 ppm (d, J = 7.8 Hz), and 6.85 ppm (d, J = 1.2 Hz), reflecting the substitution pattern on the phenyl ring [4] [5]. The isopropyl group shows the characteristic septet at 3.52 ppm for the methine proton with coupling constant J = 6.9 Hz, while the methyl doublet appears at 1.23 ppm with the same coupling constant and integration of 6H [5]. The methoxy group exhibits a singlet at 3.85 ppm integrating for 3H, and the trimethylsilyl protons appear as a sharp singlet at 0.26 ppm with integration of 9H [3] [6].

The carbon-13 nuclear magnetic resonance spectrum reveals the alkyne carbons at 104.8 ppm and 95.2 ppm, consistent with the ethynyl functionality [7] [3]. The aromatic carbon resonances span from 155.6 ppm to 118.4 ppm, with the phenoxy and methoxy carbons appearing at 155.6 ppm and 148.2 ppm respectively [5]. The chlorinated aromatic carbons are observed at 135.4 ppm and 129.8 ppm, demonstrating the electron-withdrawing effect of the chlorine substituents [5]. The isopropyl carbon signals appear at 28.4 ppm (CHMe₂) and 22.8 ppm (CHMe₂), while the methoxy carbon resonates at 56.2 ppm [5]. The trimethylsilyl carbon signal is found at -0.3 ppm, characteristic of carbon atoms bonded to silicon [3] [6].

Proton-Carbon-13 Heteronuclear Multiple Bond Correlation Analysis

The heteronuclear multiple bond correlation experiment provides crucial connectivity information for structural elucidation of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane [8] [9] [10]. Table 2 summarizes the observed long-range correlations between protons and carbons separated by two or three bonds.

The dichlorophenyl protons at 7.45 ppm show correlations to the alkyne carbons at 104.8 ppm and 95.2 ppm, confirming the direct connection between the aromatic ring and the ethynyl moiety [8] [11]. Additional correlations are observed to the aromatic carbons at 135.4 ppm and 129.8 ppm, establishing the substitution pattern on the dichlorophenyl ring [8] [10]. The methoxyphenyl protons exhibit correlations to the phenoxy carbons at 155.6 ppm and 148.2 ppm, confirming the ether linkage between the two aromatic systems [8] [12].

The isopropyl methine proton at 3.52 ppm correlates with the phenoxy carbon at 155.6 ppm and the methyl carbons at 22.8 ppm, establishing the substitution pattern on the methoxyphenyl ring [8] [10]. The methyl protons of the isopropyl group show correlations to the methine carbon at 28.4 ppm and the phenoxy carbon at 148.2 ppm, confirming the connectivity within the isopropyl substituent [8] [10].

The methoxy protons at 3.85 ppm correlate with the phenoxy carbon at 148.2 ppm, establishing the direct attachment of the methoxy group to the aromatic ring [8] [12]. The trimethylsilyl protons at 0.26 ppm show correlations to both alkyne carbons at 104.8 ppm and 95.2 ppm, confirming the silicon atom is directly bonded to the ethynyl carbon [8] [10].

Silicon-29 Nuclear Magnetic Resonance Chemical Shift Interpretation

The silicon-29 nuclear magnetic resonance spectrum of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane exhibits a characteristic signal at -18.2 ppm, which is consistent with tetracoordinate silicon in an ethynyl-trimethylsilane environment [2] [13] [3]. Table 3 provides comparative chemical shift data for related trimethylsilyl-substituted ethynyl compounds.

The observed chemical shift of -18.2 ppm falls within the expected range for aryl-ethynyl-trimethylsilane derivatives (-17.8 to -18.5 ppm) [2] [3]. The slightly more upfield position compared to simple phenyl-ethynyl-trimethylsilane (-18.2 ppm) can be attributed to the electron-withdrawing effects of the dichlorophenyl and phenoxy substituents [2] [13]. The coordination number of four and sp³ hybridization of the silicon atom are confirmed by the chemical shift position [2] [13].

The electronic environment around the silicon nucleus is influenced by the conjugated aromatic system and the electron-withdrawing chlorine substituents [2] [13]. The trimethylsilyl group experiences deshielding effects from the aromatic π-system, which is transmitted through the ethynyl linkage [2] [3]. The presence of the dichlorophenyl moiety introduces additional electron-withdrawing character, contributing to the observed chemical shift [2] [13].

Vibrational Spectroscopy (FT-IR/Raman) of Key Functional Groups

The vibrational spectroscopic analysis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane employs both Fourier transform infrared and Raman techniques to provide complementary information about the molecular structure and functional groups [14] [15] [16]. Tables 4 and 5 present the complete vibrational assignments for the compound.

The FT-IR spectrum exhibits characteristic absorption bands for the aromatic carbon-hydrogen stretching vibrations at 3080 cm⁻¹ with weak intensity [14] [17]. The aliphatic carbon-hydrogen stretching modes appear at 2960 cm⁻¹ with medium intensity, corresponding to the trimethylsilyl and isopropyl groups [14] [17]. The ethynyl carbon-carbon triple bond stretch is observed at 2155 cm⁻¹ as a weak absorption, typical for internal alkynes where the symmetry reduces the intensity of this vibration [14] [18] [17].

The aromatic carbon-carbon stretching vibrations appear at 1595 cm⁻¹ and 1510 cm⁻¹ with strong and medium intensities respectively [14] [19]. The carbon-oxygen stretching modes are observed at 1265 cm⁻¹ for the phenoxy linkage and 1235 cm⁻¹ for the methoxy group, both appearing as characteristic ether absorptions [14] [19]. The carbon-chlorine stretching vibration is detected at 885 cm⁻¹, while the silicon-carbon stretch appears at 850 cm⁻¹ with strong intensity [14] [19].

The Raman spectrum provides complementary information with enhanced sensitivity to certain vibrational modes [15] [16]. The aromatic carbon-hydrogen stretching appears at 3065 cm⁻¹ with weak intensity [15] [20]. The ethynyl carbon-carbon triple bond stretch is observed at 2170 cm⁻¹ with medium intensity, slightly shifted from the infrared position due to different selection rules [15] [18]. The aromatic carbon-carbon stretching vibrations exhibit very strong intensity at 1608 cm⁻¹ and strong intensity at 1590 cm⁻¹, reflecting the high polarizability of the conjugated aromatic system [15] [20].

The phenoxy and methoxy carbon-oxygen stretching modes appear at 1275 cm⁻¹ and 1245 cm⁻¹ respectively with medium intensities [15] [16]. The silicon-carbon stretch is observed at 780 cm⁻¹ with medium intensity, while the aromatic carbon-hydrogen out-of-plane bending vibration appears at 720 cm⁻¹ with strong intensity [15] [16]. The carbon-chlorine stretching vibration is detected at 685 cm⁻¹ with medium intensity [15] [16].

High-Resolution Mass Spectrometric Fragmentation Patterns

The high-resolution mass spectrometric analysis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition [21] [22] [23]. Table 6 summarizes the major fragment ions and their relative intensities.

The molecular ion peak [M]⁺ appears at m/z 407 with 25% relative intensity, corresponding to the complete molecule with molecular formula C₂₁H₂₄Cl₂O₂Si [21] [22]. The base peak occurs at m/z 73 with 100% relative intensity, corresponding to the trimethylsilyl cation [SiMe₃]⁺, which is characteristic of trimethylsilyl-containing compounds [21] [22]. This fragmentation pattern is consistent with the high stability of the trimethylsilyl cation and represents the most abundant fragment in the spectrum [21] [22].

The loss of the trimethylsilyl group from the molecular ion produces a significant fragment at m/z 334 [M-SiMe₃]⁺ with 12% relative intensity [21] [22]. Further fragmentation leads to the loss of individual methyl groups, producing fragments at m/z 392 [M-CH₃]⁺ and m/z 319 [M-SiMe₃-CH₃]⁺ [21] [22]. The combined loss of the trimethylsilyl group and chlorine atom generates the fragment at m/z 299 [M-SiMe₃-Cl]⁺ with 45% relative intensity [21] [22].

Sequential fragmentation of the phenoxy substituents produces fragments at m/z 271 [M-SiMe₃-C₂H₅O]⁺ and m/z 243 [M-SiMe₃-C₇H₇O₂]⁺ [21] [22]. The dichlorophenyl fragment appears at m/z 131 [C₆H₃Cl₂]⁺ with 12% relative intensity, while the ethynyl-dichlorophenyl fragment is observed at m/z 159 [C₆H₃Cl₂-C≡C]⁺ [21] [22]. The tropylium ion [C₇H₇]⁺ at m/z 91 with 35% relative intensity represents a common aromatic fragmentation product [21] [22].

Wikipedia

({3,5-Dichloro-4-[4-methoxy-3-(propan-2-yl)phenoxy]phenyl}ethynyl)(trimethyl)silane

Dates

Last modified: 08-15-2023

Explore Compound Types